molecular formula C15H15N3O2S B5562871 3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole CAS No. 678554-12-6

3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole

Cat. No.: B5562871
CAS No.: 678554-12-6
M. Wt: 301.4 g/mol
InChI Key: JXRGPKNQDNZTNX-UHFFFAOYSA-N
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Description

3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a furyl group, a methoxybenzylthio group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Furyl Group: The furyl group can be introduced through a nucleophilic substitution reaction using a suitable furyl halide.

    Attachment of the Methoxybenzylthio Group: This step involves the reaction of the triazole intermediate with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride.

    Methylation: The final step is the methylation of the triazole ring, which can be achieved using methyl iodide and a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furyl ketones or furyl alcohols.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The methoxybenzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furyl ketones or furyl alcohols.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furyl and methoxybenzylthio groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)-4-methyl-4H-1,2,4-triazole: Lacks the methoxybenzylthio group, which may reduce its biological activity.

    5-((3-Methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole: Lacks the furyl group, which may affect its chemical reactivity and binding properties.

    4-Methyl-4H-1,2,4-triazole: A simpler compound that lacks both the furyl and methoxybenzylthio groups, making it less versatile in applications.

Uniqueness

3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole is unique due to the presence of both the furyl and methoxybenzylthio groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(furan-2-yl)-5-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-18-14(13-7-4-8-20-13)16-17-15(18)21-10-11-5-3-6-12(9-11)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRGPKNQDNZTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678554-12-6
Record name 3-(2-FURYL)-5-((3-METHOXYBENZYL)THIO)-4-METHYL-4H-1,2,4-TRIAZOLE
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